

Spectroscopic data (NMR, IR, MS) for Vince Lactam characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Azabicyclo[2.2.1]hept-5-en-3-one

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Characterization of Vince Lactam: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vince Lactam, chemically known as **2-azabicyclo[2.2.1]hept-5-en-3-one**, is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably antiviral agents like Abacavir.^{[1][2]} Its rigid bicyclic structure and versatile functional groups make it a valuable building block in medicinal chemistry. Accurate characterization of this molecule is paramount for ensuring purity and facilitating further synthetic transformations. This guide provides a comprehensive overview of the key spectroscopic techniques used for the characterization of Vince Lactam: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Vince Lactam.

Table 1: ¹H NMR Spectroscopic Data for Vince Lactam (CDCl₃)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.32	m	-
H-4	3.08	m	-
H-5	6.55	dd	5.6, 3.2
H-6	6.25	dd	5.6, 2.8
H-7a	2.05	d	8.8
H-7b	1.95	d	8.8
N-H	6.80	br s	-

Table 2: ^{13}C NMR Spectroscopic Data for Vince Lactam (CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	51.5
C-3	178.5
C-4	49.8
C-5	138.2
C-6	132.5
C-7	48.6

Table 3: Infrared (IR) Spectroscopy Peak List for Vince Lactam

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3220	Strong, Broad	N-H Stretch
~3060	Medium	=C-H Stretch (alkene)
~2980	Medium	C-H Stretch (aliphatic)
~1700	Strong, Sharp	C=O Stretch (γ -lactam)
~1640	Medium	C=C Stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for Vince Lactam

m/z	Relative Intensity (%)	Assignment
109	100	[M] ⁺ (Molecular Ion)
81	High	[M - CO] ⁺
66	High	[C ₅ H ₆] ⁺ (Cyclopentadiene)
54	Medium	[C ₄ H ₆] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of Vince Lactam.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of Vince Lactam in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Vince Lactam structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Vince Lactam.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid Vince Lactam onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum in terms of transmittance or absorbance.
- Identify and label the characteristic absorption bands corresponding to the functional groups in Vince Lactam.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Vince Lactam.

Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) capability.

Sample Introduction:

- Direct Infusion or Gas Chromatography (GC-MS): The sample can be introduced directly into the ion source or via a gas chromatograph for separation prior to mass analysis. For GC-MS, a dilute solution of Vince Lactam in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Ionization:

- Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

- Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

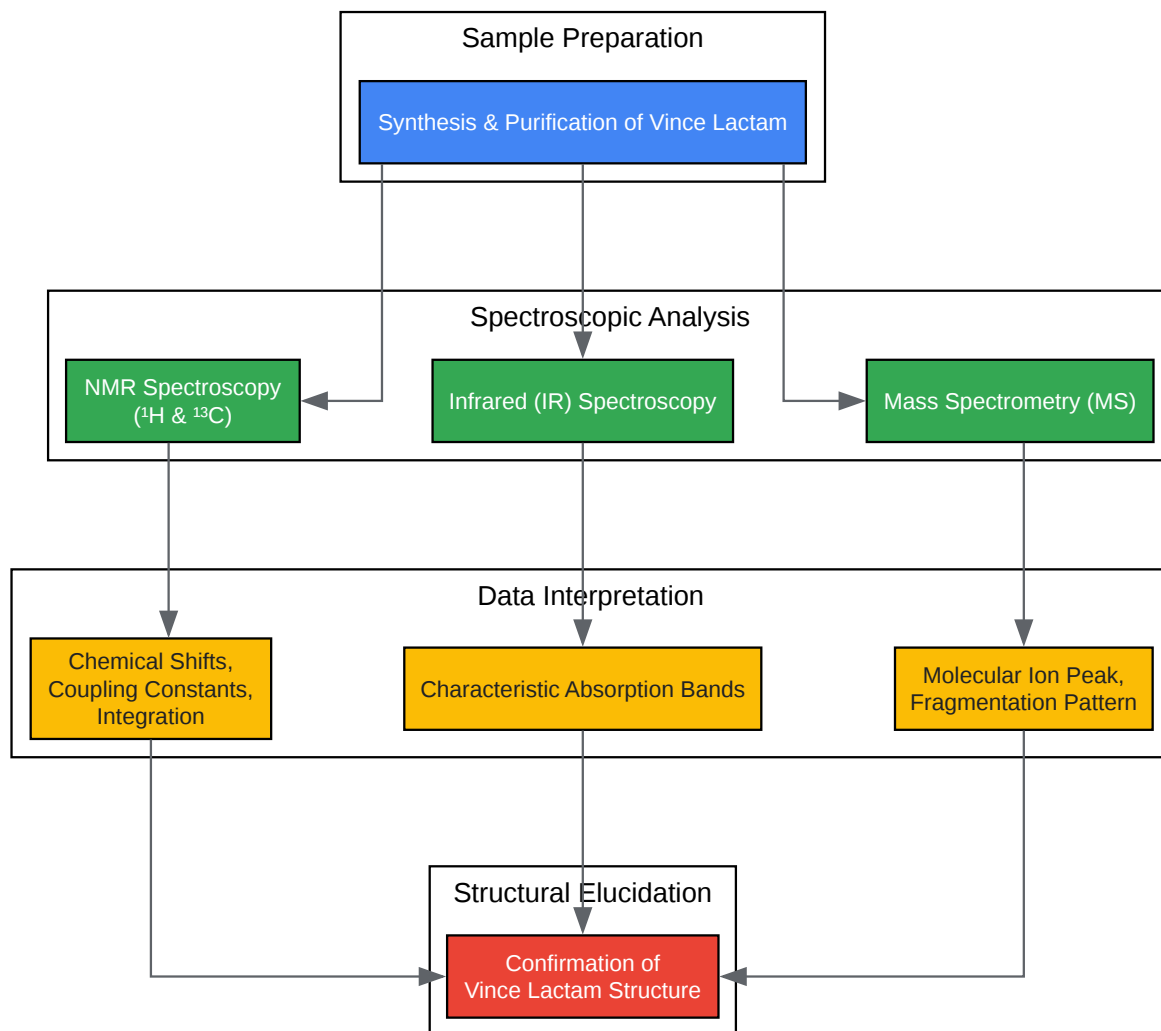
Data Acquisition and Processing:

- The mass spectrum is recorded, displaying the relative abundance of ions at different m/z values.
- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of Vince Lactam (109.13 g/mol).[\[3\]](#)
- Analyze the fragmentation pattern to identify characteristic fragment ions. The retro-Diels-Alder fragmentation is a common pathway for bicyclic systems like Vince Lactam, which would explain the presence of the cyclopentadiene fragment (m/z 66).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of Vince Lactam.

Spectroscopic Characterization Workflow for Vince Lactam



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Spectroscopic analysis workflow.

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References

- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98% 10 g | Request for Quote [thermofisher.com]
- 3. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C₆H₇NO | CID 11789150 - PubChem [pubchem.ncbi.nlm.nih.gov]
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